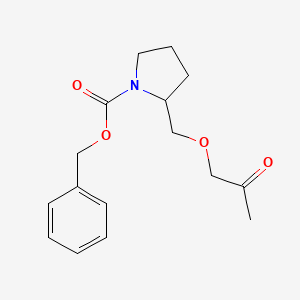

Benzyl 2-(2-oxopropoxymethyl)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C16H21NO4 |

|---|---|

Molecular Weight |

291.34 g/mol |

IUPAC Name |

benzyl 2-(2-oxopropoxymethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H21NO4/c1-13(18)10-20-12-15-8-5-9-17(15)16(19)21-11-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-12H2,1H3 |

InChI Key |

RMURDDHTOGQARF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)COCC1CCCN1C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-oxopropoxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl pyrrolidine-1-carboxylate with 2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at a temperature of around 60°C. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-oxopropoxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products

Oxidation: Benzyl 2-(2-carboxypropoxymethyl)pyrrolidine-1-carboxylate.

Reduction: Benzyl 2-(2-hydroxypropoxymethyl)pyrrolidine-1-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-(2-oxopropoxymethyl)pyrrolidine-1-carboxylate is used in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-oxopropoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The ester group in the molecule allows it to undergo hydrolysis, releasing active metabolites that exert their effects on the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

*Calculated based on molecular formula.

Key Observations :

- The 2-oxopropoxymethyl group introduces greater steric bulk and polarity compared to simpler substituents like hydroxymethyl or 2-oxoethyl. This may enhance solubility in polar solvents but complicate regioselective reactions.

- Alkyne-containing analogs (e.g., 4o) exhibit distinct reactivity in click chemistry or Sonogashira coupling, absent in the ketone/ether-based target compound .

- Amide derivatives (e.g., 3f) prioritize hydrogen-bonding interactions, critical for biological target engagement, whereas the target compound’s ether/ketone groups may favor metal coordination or redox activity .

Key Observations :

- The target compound’s synthesis is less straightforward than reductions (e.g., LiEt₃BH for 18) or photoredox alkynylation (for 4o), likely requiring optimized coupling conditions for the propoxymethyl group .

- High-yielding methods like photoredox catalysis (97% for 4o) highlight the efficiency of modern synthetic techniques compared to traditional alkylation strategies .

Spectroscopic and Physicochemical Properties

Table 3: Spectroscopic Data Comparison

Biological Activity

Benzyl 2-(2-oxopropoxymethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is known for its ability to mimic natural ligands and interact with various biological targets. The presence of the benzyl group enhances lipophilicity, facilitating membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The following mechanisms have been identified:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes, potentially including histone deacetylases (HDACs), which play a crucial role in gene expression regulation.

- Receptor Binding : It may bind to neurotransmitter receptors, influencing neurological functions and signaling pathways related to cognition and mood regulation.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antiproliferative Activity : Studies have shown that this compound exhibits growth inhibitory effects on various cancer cell lines, indicating its potential as an anticancer agent.

- Neuroprotective Effects : Preliminary research suggests that it may offer protective effects against neurodegenerative conditions by modulating neurotransmitter systems.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

-

In Vitro Studies :

- A study demonstrated that this compound effectively inhibited HDAC activity in cancer cell lines, leading to reduced cell proliferation and increased apoptosis .

- Another investigation revealed a significant reduction in tumor growth in xenograft models treated with the compound, highlighting its potential for cancer therapy .

- Mechanistic Insights :

-

Structure-Activity Relationship (SAR) :

- A detailed SAR analysis provided insights into how modifications to the chemical structure affect biological activity, guiding future drug design efforts .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.